ETHYL 2-(3,5-DICHLOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Description

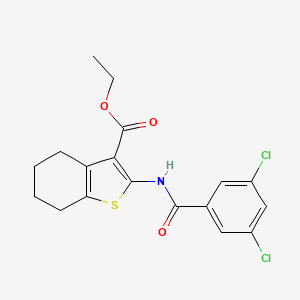

ETHYL 2-(3,5-DICHLOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with an ethyl ester group at position 3 and a 3,5-dichlorobenzamido moiety at position 2. Key structural attributes include:

- 3,5-Dichlorobenzamido group: Electron-withdrawing chlorine atoms enhance electrophilicity and may improve binding affinity in biological systems.

- Ethyl ester: A hydrolytically labile group that can modulate bioavailability and serve as a prodrug moiety.

While direct biological data for this compound is unavailable, structurally similar derivatives are often explored in medicinal chemistry for antimicrobial, anticancer, or enzyme inhibitory activities .

Properties

IUPAC Name |

ethyl 2-[(3,5-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO3S/c1-2-24-18(23)15-13-5-3-4-6-14(13)25-17(15)21-16(22)10-7-11(19)9-12(20)8-10/h7-9H,2-6H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCONUECYOAQZRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ETHYL 2-(3,5-DICHLOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzoic acid derivative.

Introduction of the Dichlorobenzamido Group: The dichlorobenzamido group can be introduced through an amide coupling reaction using 3,5-dichlorobenzoic acid and an appropriate amine.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

ETHYL 2-(3,5-DICHLOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: The dichlorobenzamido group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It may be used in the study of biological processes and as a potential lead compound for the development of new drugs.

Medicine: The compound’s unique structure and potential biological activity make it a candidate for drug discovery and development, particularly in the treatment of diseases involving inflammation or cancer.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-(3,5-DICHLOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The target compound is compared with thiazolo-pyrimidine and quinazoline derivatives (Table 1) from literature . Key differences include:

- Substituents: The dichlorobenzamido group in the target may engage in halogen bonding, unlike the cyano or methyl groups in analogs.

Table 1: Structural and Physical Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Melting Point (°C) | Key IR Peaks (cm⁻¹) |

|---|---|---|---|---|---|

| Target Compound | C₁₉H₁₈Cl₂NO₃S | 432.3 | Ester, Amide, Cl substituents | Data not available | ~1700 (ester C=O), ~1650 (amide C=O) |

| (11a) Thiazolo-pyrimidine derivative | C₂₀H₁₀N₄O₃S | 386.4 | Cyano, Ketone, Benzylidene | 243–246 | 2219 (CN), 1718 (C=O) |

| (11b) Thiazolo-pyrimidine derivative | C₂₂H₁₇N₃O₃S | 403.4 | Cyano, Ketone, Benzylidene, CN | 213–215 | 2209 (CN), 1719 (C=O) |

| (12) Quinazoline derivative | C₁₇H₁₀N₄O₃ | 318.3 | Cyano, Ketone, Furan | 268–269 | 2220 (CN), 1719 (C=O) |

Hydrogen Bonding and Crystallography

- Target Compound : Predicted to form N–H···O and C=O···H–N hydrogen bonds, similar to patterns observed in Etter’s graph-set analysis .

- Analogs : Thiazolo-pyrimidine derivatives (11a, 11b) exhibit NH and C=O IR peaks, suggesting intermolecular hydrogen bonding, while quinazoline (12) shows a single NH peak, indicating less complex packing .

- Crystallographic tools like SHELXL and ORTEP-3 (used in small-molecule studies) could resolve these differences .

Functional Group Impact on Properties

- Chlorine vs.

- Ester vs. Ketone : The target’s ester group offers hydrolytic versatility, whereas ketones in analogs are more stable but less tunable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.